![molecular formula C20H24N2O3 B5774820 N-isobutyl-3-{[(3-methylphenoxy)acetyl]amino}benzamide](/img/structure/B5774820.png)
N-isobutyl-3-{[(3-methylphenoxy)acetyl]amino}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-isobutyl-3-{[(3-methylphenoxy)acetyl]amino}benzamide, commonly known as IB-MECA, is a synthetic compound that belongs to the class of selective adenosine A3 receptor agonists. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.
Wissenschaftliche Forschungsanwendungen
IB-MECA has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-tumor, and immunomodulatory effects. In cancer research, IB-MECA has been studied for its potential to inhibit the growth and metastasis of various types of cancers, including breast, lung, and colon cancer. In inflammation research, IB-MECA has been shown to reduce the production of pro-inflammatory cytokines and chemokines, indicating its potential as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. In autoimmune disorder research, IB-MECA has been shown to modulate the immune response and reduce the severity of symptoms in animal models of autoimmune diseases such as lupus and type 1 diabetes.
Wirkmechanismus
IB-MECA exerts its effects by selectively binding to and activating the adenosine A3 receptor, which is expressed on various immune cells and cancer cells. Activation of the adenosine A3 receptor leads to the inhibition of cAMP production, activation of MAPK signaling, and modulation of intracellular calcium levels. These signaling pathways result in the modulation of various cellular functions, including proliferation, migration, and cytokine production.
Biochemical and Physiological Effects:
IB-MECA has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth and metastasis, reduction of inflammation, and modulation of the immune response. In cancer cells, IB-MECA has been shown to induce apoptosis and inhibit angiogenesis, resulting in the inhibition of tumor growth and metastasis. Inflammatory cells, IB-MECA has been shown to reduce the production of pro-inflammatory cytokines and chemokines, resulting in the reduction of inflammation. In immune cells, IB-MECA has been shown to modulate the immune response and reduce the severity of symptoms in animal models of autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
IB-MECA has several advantages for lab experiments, including its high potency, selectivity, and stability. It is also relatively easy to synthesize and purify, making it a useful tool for studying the adenosine A3 receptor. However, IB-MECA has some limitations, including its low solubility in water, which can make it difficult to use in in vivo experiments. Additionally, the adenosine A3 receptor is not expressed on all cell types, limiting the applicability of IB-MECA in certain research areas.
Zukünftige Richtungen
There are several future directions for the research on IB-MECA. One potential direction is the development of new analogs with improved pharmacological properties, such as increased solubility and selectivity. Another direction is the investigation of the potential of IB-MECA in combination with other drugs or therapies, such as chemotherapy or immunotherapy, for the treatment of cancer and autoimmune diseases. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the effects of IB-MECA on cellular functions and to identify new therapeutic targets for the treatment of various diseases.
Synthesemethoden
The synthesis method of IB-MECA involves the reaction of 3-methylphenol with chloroacetyl chloride to form 3-methylphenoxyacetyl chloride. This intermediate is then reacted with N-isobutyl-3-aminobenzamide in the presence of a base to obtain IB-MECA. The overall yield of the synthesis process is around 50%, and the purity of the compound can be increased by recrystallization.
Eigenschaften
IUPAC Name |
3-[[2-(3-methylphenoxy)acetyl]amino]-N-(2-methylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-14(2)12-21-20(24)16-7-5-8-17(11-16)22-19(23)13-25-18-9-4-6-15(3)10-18/h4-11,14H,12-13H2,1-3H3,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNUNEKQWCRLBEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC=CC(=C2)C(=O)NCC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

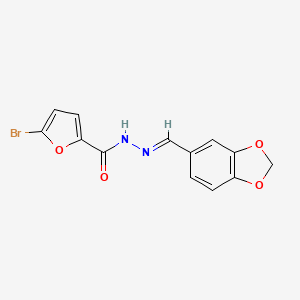
![2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}pyrimidine](/img/structure/B5774747.png)
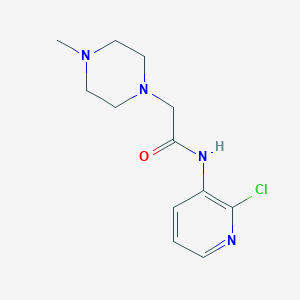
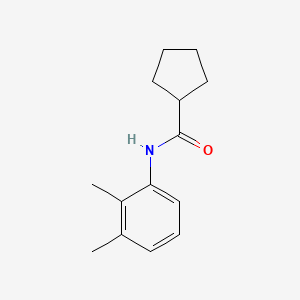
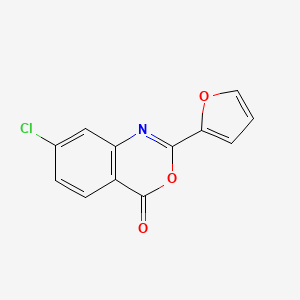
![N,2,5-trimethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5774765.png)
![2-[(6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino)oxy]-N-(4-fluorobenzyl)acetamide](/img/structure/B5774773.png)
![N-[3-(acetylamino)phenyl]-3-(4-isopropylphenyl)acrylamide](/img/structure/B5774781.png)
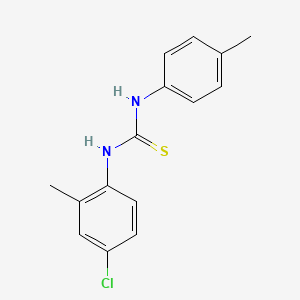
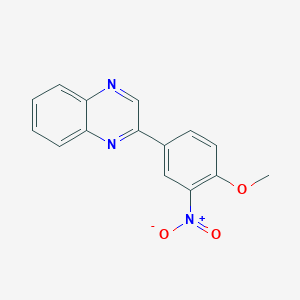
![3-[(4-acetylphenyl)amino]-1-phenyl-1-propanone](/img/structure/B5774839.png)
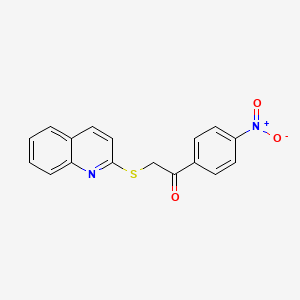
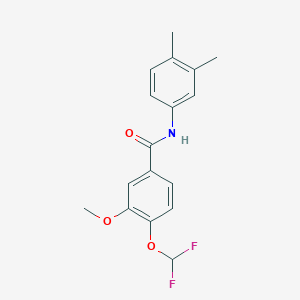
![N-{2-[(3-acetylphenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B5774862.png)